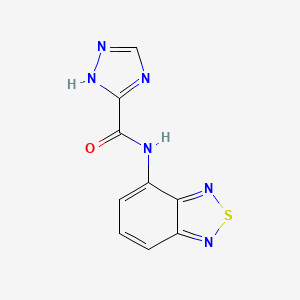

![molecular formula C17H24N4O2 B5591038 5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5591038.png)

5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Heterocyclic compounds similar to the one often involve multistep synthetic routes. For instance, the synthesis of oxadiazole derivatives can involve the cyclization of hydrazides with carbon disulfide or the reaction of acyl hydrazides with carboxylic acids under dehydrating conditions (Khalid et al., 2016). Piperidine moieties can be introduced via nucleophilic substitution reactions involving haloalkanes or through reductive amination processes (Rao et al., 2014).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can significantly influence their physical and chemical properties. For instance, the crystal structure of a related oxadiazole derivative was determined using X-ray diffraction, revealing intermolecular hydrogen bonding and π-interactions that contribute to the stability of the crystal lattice (Zhu et al., 2021). Such analyses can provide insights into the molecular geometry, electronic distribution, and potential reactivity sites of the compound .

Chemical Reactions and Properties

Heterocyclic compounds containing oxadiazole, piperidine, and furan groups can participate in various chemical reactions, influenced by their functional groups and electronic configurations. Reactions such as N-alkylation, S-arylation, and cyclization are common for these moieties, potentially leading to a diverse array of derivatives with varied biological and chemical properties (El-Emam et al., 2004).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are determined by the molecular structure and intermolecular forces present within the compound. Studies on similar compounds have shown that heterocyclic compounds can exhibit diverse physical properties depending on their substitution patterns and molecular conformations (Shishkina et al., 2021).

Chemical Properties Analysis

The chemical properties of heterocyclic compounds like "5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine" are influenced by their functional groups and molecular structure. Reactivity towards nucleophiles and electrophiles, acidity/basicity of the heteroatoms, and the potential for tautomerism are important aspects. These properties impact their behavior in chemical reactions and their interactions with biological systems (Vinayak et al., 2017).

Applications De Recherche Scientifique

Synthesis and Reactivity

Compounds featuring similar structural motifs, such as 1,3,4-oxadiazoles and piperidine, are utilized in various synthetic pathways, demonstrating their versatility in chemical synthesis. For instance, the dichotomy in the ring-opening reactions of certain dioxane derivatives with cyclic secondary amines, leading to the formation of cyclopentenyl derivatives, showcases the potential of using similar compounds in synthesizing complex structures (Šafár̆ et al., 2000). Furthermore, the synthesis of carbazole derivatives from reactions starting with carbazole and leading to various biologically active compounds highlights the importance of these chemical frameworks in drug development (Sharma, Kumar, & Pathak, 2014).

Biological Activities

The biological evaluation of carbazole derivatives for their antibacterial, antifungal, and anticancer activities underlines the potential therapeutic applications of compounds related to the 1,3,4-oxadiazole and piperidine motifs (Sharma, Kumar, & Pathak, 2014). Additionally, the antimicrobial and anti-proliferative activities of N-Mannich bases derived from 1,3,4-oxadiazole compounds suggest their utility in addressing infectious diseases and cancer (Al-Wahaibi et al., 2021).

Anticancer Applications

Significant anticancer properties have been identified in compounds featuring oxadiazole rings and piperidine moieties, illustrating the potential for the development of new anticancer therapies. The synthesis and evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles along with Mannich bases have revealed compounds with potent cytotoxicity against various cancer cell lines, providing a foundation for further exploration of related compounds in oncology (Abdo & Kamel, 2015).

Propriétés

IUPAC Name |

5-cyclopropyl-N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-12-2-5-15(22-12)11-21-8-6-13(7-9-21)10-18-17-20-19-16(23-17)14-3-4-14/h2,5,13-14H,3-4,6-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUAADXZAWLHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCC(CC2)CNC3=NN=C(O3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

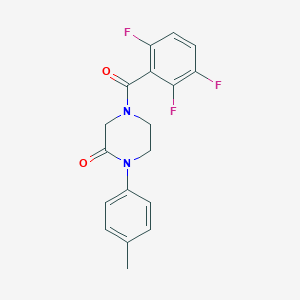

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)

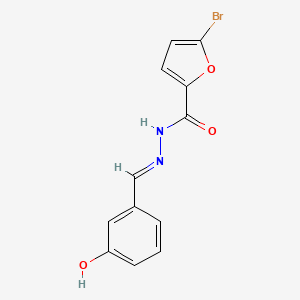

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)

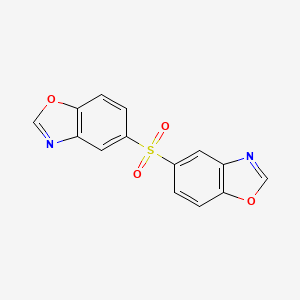

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)

![N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)

![N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B5591001.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5591023.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5591028.png)

![N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591044.png)

![2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)